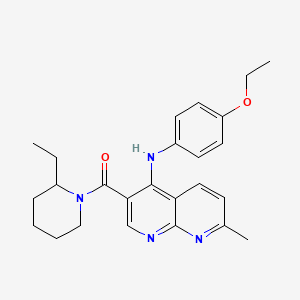![molecular formula C11H6N4O5S B2463729 5-Nitro-6-(2-nitrofenoxi)imidazo[2,1-b][1,3]tiazol CAS No. 339021-36-2](/img/structure/B2463729.png)
5-Nitro-6-(2-nitrofenoxi)imidazo[2,1-b][1,3]tiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C11H6N4O5S .
Synthesis Analysis
A new series of imidazo[2, 1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The cytotoxic ability of the compounds was tested on three different types of cancer cells .Molecular Structure Analysis
The molecular structure of 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole is characterized by the presence of nitro groups and a thiazole ring .Chemical Reactions Analysis
The compound has been used in the synthesis of new imidazo[2, 1-b]thiazole-based chalcone derivatives . These derivatives were tested for their anticancer activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.25 . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha encontrado que los derivados del tiazol, incluido el "5-Nitro-6-(2-nitrofenoxi)imidazo[2,1-b][1,3]tiazol", exhiben propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Actividad analgésica
Se ha informado que los compuestos de tiazol poseen propiedades analgésicas . Los analgésicos son medicamentos que se utilizan para aliviar el dolor. Funcionan bloqueando las señales de dolor que van al cerebro o interfiriendo con la interpretación de las señales por parte del cerebro.
Actividad antiinflamatoria
Los derivados del tiazol han mostrado efectos antiinflamatorios . Los medicamentos antiinflamatorios reducen la inflamación y la hinchazón. Se pueden utilizar para afecciones que van desde lesiones menores hasta enfermedades crónicas.
Actividad antimicrobiana
Los compuestos de tiazol han demostrado actividad antimicrobiana . Los antimicrobianos son agentes que matan a los microorganismos o detienen su crecimiento. Se pueden utilizar para tratar infecciones bacterianas, virales, fúngicas y parasitarias.
Actividad antifúngica
Se ha encontrado que algunos derivados del tiazol tienen propiedades antifúngicas . Los medicamentos antifúngicos se utilizan para tratar infecciones fúngicas, que pueden ocurrir en cualquier parte del cuerpo.
Actividad antiviral
Se ha informado que los compuestos de tiazol exhiben actividad antiviral . Los fármacos antivirales son un tipo de medicamento que se utiliza específicamente para tratar infecciones virales.
Actividad antitumoral o citotóxica
Los derivados del tiazol han mostrado potencial como moléculas de fármacos antitumorales o citotóxicos . Estos compuestos pueden inhibir el crecimiento de tumores y pueden matar células cancerosas.
Actividad antimicobacteriana
La investigación ha demostrado la importancia de los derivados de la imidazo-[2,1-b]-tiazol y la benzo-[d]-imidazo-[2,1-b]-tiazol carboxamida, que incluyen "this compound", en la búsqueda de nuevos agentes antimicobacterianos . Estos agentes se pueden utilizar para tratar infecciones causadas por micobacterias, como la tuberculosis.
Mecanismo De Acción
Target of Action
The primary targets of 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . The compound interacts with these cells, causing significant cytotoxic effects .
Mode of Action
The compound interacts with its targets, leading to mitochondrial membrane depolarization and multicaspase activation . This results in apoptosis, or programmed cell death, in the cancer cells . The compound’s interaction with DNA dodecamer and caspase-3 has also been investigated through molecular docking studies .
Biochemical Pathways
The compound affects the biochemical pathways related to apoptosis, a process of programmed cell death. It causes mitochondrial membrane depolarization and multicaspase activation, which are key steps in the apoptosis pathway .
Pharmacokinetics
In silico admet predictions have been made for similar imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . These predictions can provide insights into the compound’s absorption, distribution, metabolism, excretion, and toxicity (ADME) properties.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This is evidenced by the significant cytotoxic activity exhibited by the compound on cancer cells, as compared to normal cells . Specifically, the compound has been found to have a low IC50 value and high SI value on MCF-7 cells , indicating its potent cytotoxic effect.
Action Environment
The action of 5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Direcciones Futuras
Propiedades
IUPAC Name |
5-nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O5S/c16-14(17)7-3-1-2-4-8(7)20-9-10(15(18)19)13-5-6-21-11(13)12-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWOHTAGCLDTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2463647.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463650.png)
![2-(3-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2463653.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2463658.png)
![ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2463659.png)
![N-(2-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2463660.png)
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B2463661.png)

![N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2463663.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2463666.png)


